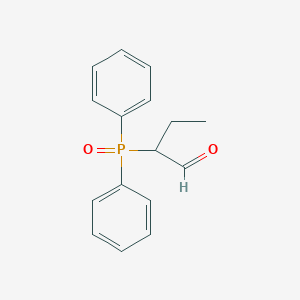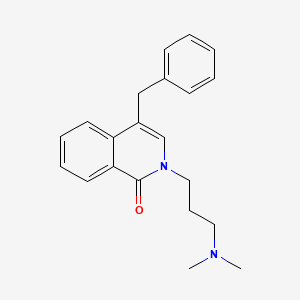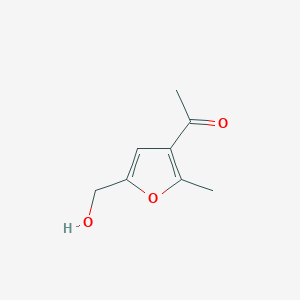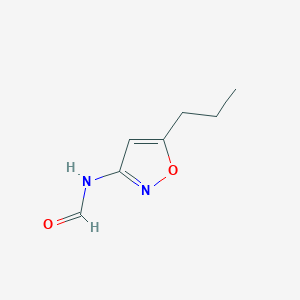
N-(5-Propylisoxazol-3-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Propylisoxazol-3-yl)formamide is a chemical compound that belongs to the class of formamides. Formamides are derivatives of formic acid and are characterized by the presence of a formyl group attached to an amine. The compound features a 5-propylisoxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Propylisoxazol-3-yl)formamide typically involves the reaction of 5-propylisoxazole with formic acid or its derivatives. One common method is the formylation of 5-propylisoxazole using formic acid in the presence of a catalyst. This reaction is usually carried out under mild conditions and yields the desired formamide product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst to promote the formylation reaction. This approach not only provides high yields but also allows for the reuse of the catalyst, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Propylisoxazol-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidation of this compound can yield N-(5-Propylisoxazol-3-yl)carboxylic acid.
Reduction: Reduction can produce N-(5-Propylisoxazol-3-yl)amine.
Substitution: Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N-(5-Propylisoxazol-3-yl)formamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(5-Propylisoxazol-3-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Methylisoxazol-3-yl)formamide
- N-(5-Propylisoxazol-3-yl)malonamide
- N-(5-Propylisoxazol-3-yl)oxalamide
Uniqueness
N-(5-Propylisoxazol-3-yl)formamide is unique due to its specific structural features, such as the propyl group on the isoxazole ring and the formamide functional group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N-(5-propyl-1,2-oxazol-3-yl)formamide |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-6-4-7(8-5-10)9-11-6/h4-5H,2-3H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
PDMWMKNAKYLAMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=NO1)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[4,3-a]pyridine-5-thiol](/img/structure/B15208406.png)
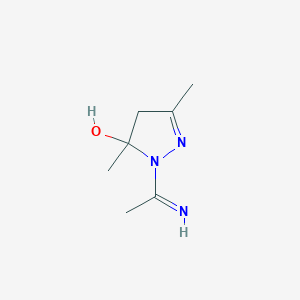
![2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B15208416.png)
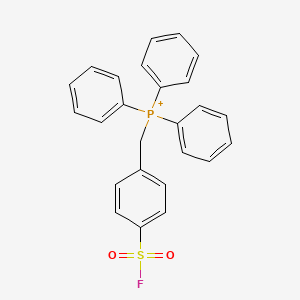
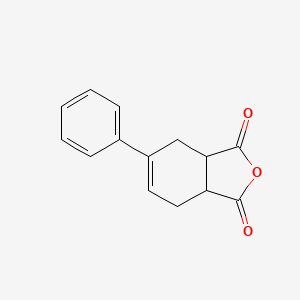
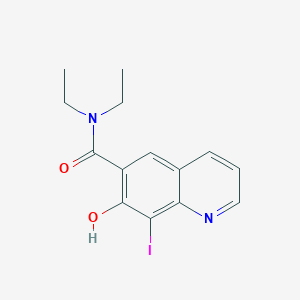
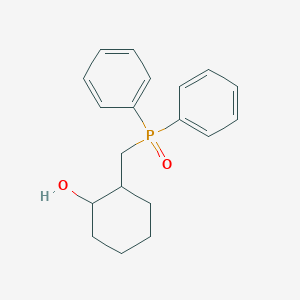
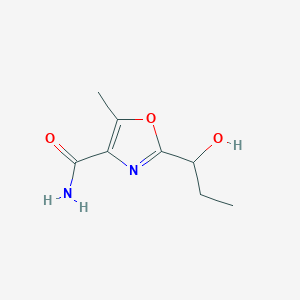
![2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B15208455.png)
![2-chloro-4-fluoro-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15208459.png)
